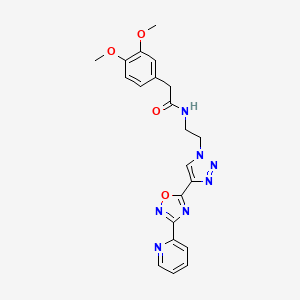
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H29N3O6S and its molecular weight is 487.57. The purity is usually 95%.
BenchChem offers high-quality N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research in the field of chemistry has explored the synthesis and structural transformations of related complex molecules. For instance, studies on β-lactams have shed light on the synthesis and base-catalyzed ring transformation of compounds with similar structural motifs, highlighting the importance of specific structural prerequisites for ring transformations (Sápi et al., 1997). This type of research is crucial for understanding how variations in chemical structure can influence the synthesis and properties of complex molecules.
Pharmacological Evaluation
Computational and pharmacological evaluations have been conducted on heterocyclic compounds, including oxadiazole and pyrazole derivatives, for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018). These studies are vital for identifying new therapeutic agents and understanding the biological activity of complex compounds.
Antimicrobial Activity
Research on oxazolidinone derivatives has demonstrated significant antimicrobial activities against various pathogens. Studies on new nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have expanded the spectrum of activity of this class of antibiotics, including against Gram-negative organisms (Genin et al., 2000). This research underscores the potential of structurally complex molecules in developing new antimicrobial therapies.
Anticancer and Antitumor Activities
The synthesis and screening of thiazolidin-4-one derivatives incorporating thiazole rings have been explored for their antimicrobial and potential anticancer activities. Such studies aim to discover therapeutic interventions for microbial diseases and evaluate the compounds' inhibitory action against cancer cell lines (Desai et al., 2013).
Electrocatalytic and Materials Science Applications
The development of novel electrochromic materials using complex molecules has implications for creating devices with adjustable optical properties. Research in this area focuses on synthesizing polymers with specific donor-acceptor structures for applications in near-IR electrochromic devices (Zhao et al., 2014).
Eigenschaften
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-32-21-6-3-2-5-20(21)24(11-14-33-15-12-24)17-25-22(28)23(29)26-18-7-9-19(10-8-18)27-13-4-16-34(27,30)31/h2-3,5-10H,4,11-17H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPLFVMVFLCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2658645.png)

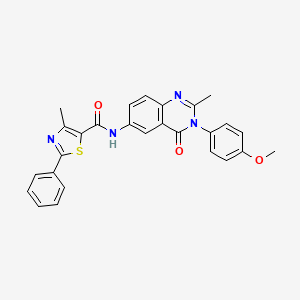
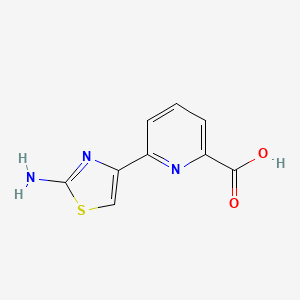

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
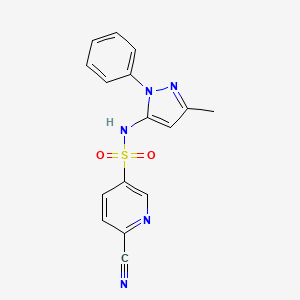
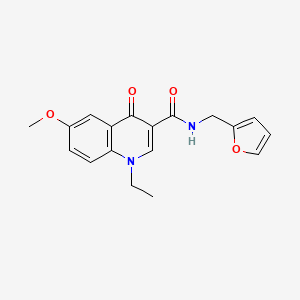
![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)

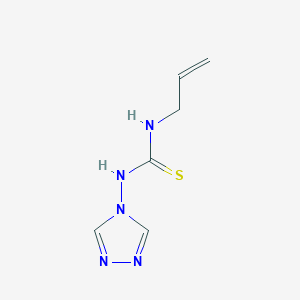
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
